Notum Inhibition vs. Analogs
4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid exhibits an IC50 of 3.10 µM against human recombinant Notum, a key regulator of Wnt signaling [1]. This potency is distinct from that of its methyl ester analog, which shows an IC50 of 1.6 µM against HDAC [2], indicating divergent target selectivity profiles. The free acid's covalent inhibition mechanism, confirmed by crystallography and mass spectrometry, is not shared by the fully aromatic indole counterpart [1].
| Evidence Dimension | Notum inhibition (IC50) |
|---|---|
| Target Compound Data | 3.10 µM (IC50) |
| Comparator Or Baseline | Methyl 4-(2,3-dihydroindol-1-yl)-4-oxobutanoate: 1.6 µM (HDAC IC50) |
| Quantified Difference | Target selectivity divergence (Notum vs. HDAC) |
| Conditions | Recombinant human Notum (81–T451) expressed in HEK293S cells, OPTS substrate, 40 min incubation |
Why This Matters
For researchers targeting Wnt pathway modulation, the free acid provides a validated covalent Notum inhibitor with defined potency, whereas the ester analog engages a different target class.
- [1] BindingDB BDBM50136875. 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid::CHEMBL357516. IC50 = 3.10E+3 nM. View Source
- [2] ChEMBL Interaction: CHEMBL3673102. Methyl 4-(2,3-dihydroindol-1-yl)-4-oxobutanoate. HDAC IC50 = 1612 nM. View Source
